
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine
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Overview
Description
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a chemical compound with the molecular formula C9H10Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine typically involves the chlorination of a purine derivative. One common method includes the reaction of 9-isopropyl-8-methyl-9H-purine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .
Scientific Research Applications
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-methyl-9H-purine: Similar in structure but lacks the isopropyl group at the 9 position.
2,6-Dichloropurine: A simpler derivative with only chlorine substitutions at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is unique due to the presence of both isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. These structural features make it a valuable compound for specialized applications in research and industry .
Biological Activity
Overview
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a heterocyclic compound with the molecular formula C8H8Cl2N4. It is a derivative of purine, characterized by the presence of two chlorine atoms at positions 2 and 6, an isopropyl group at position 9, and a methyl group at position 8. This unique structure imparts distinct biological activities, particularly in the context of cancer research and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular processes. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. It modulates signaling pathways that lead to programmed cell death, particularly in leukemic and renal carcinoma cells .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
K562 (Leukemia) | 2.27 | Apoptosis induction |
HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |
OKP-GS (Renal) | 4.56 | Inhibition of PDGFRα and PDGFRβ |
These results highlight the compound's potential as an anticancer agent, comparable to established drugs like sorafenib .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to permeate biological membranes effectively. This characteristic is crucial for its bioavailability and therapeutic potential.
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of varying concentrations of the compound on K562 and HL-60 cell lines. At concentrations of 5, 10, and 20 μM, significant apoptosis was observed via flow cytometry analysis, indicating that higher concentrations correlate with increased apoptotic activity .
- Kinase Inhibition Assays : The compound exhibited strong inhibitory activity against Bcr–Abl1 kinase and showed moderate inhibition against HER2 kinase. This suggests its potential utility in targeting specific signaling pathways involved in cancer progression.
Temporal Effects in Laboratory Settings
The stability of this compound under laboratory conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, its biological activity may diminish over time due to degradation processes .
Dosage Effects in Animal Models
Research involving animal models has shown that dosage significantly influences the therapeutic outcomes:
- Low Doses : Minimal toxicity with notable therapeutic effects.
- High Doses : Increased risk of toxicity and adverse effects on normal cellular functions.
This dosage-dependent response underscores the importance of careful dosing in therapeutic applications.
Scientific Research Applications
The compound has diverse applications across various fields:
- Chemistry : Used as an intermediate in synthesizing more complex purine derivatives.
- Biology : Investigated for its potential biological activities related to enzyme interactions.
- Medicine : Ongoing research into its use as an anticancer agent due to its ability to induce apoptosis.
- Industry : Applied in developing pharmaceuticals and agrochemicals due to its unique properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-dichloro-9-isopropyl-8-methyl-9H-purine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of a purine precursor. A modified procedure from Acta Crystallographica Section E describes reacting 2,6-dichloro-9H-purine with alkylating agents (e.g., 2-iodopropane) in dimethyl sulfoxide (DMSO) with potassium carbonate as a base. Key parameters include:
- Temperature control : Reactions are conducted at 288–291 K to minimize side reactions.
- Solvent choice : DMSO enhances nucleophilicity of the purine nitrogen, favoring alkylation at the 9-position .
- Isomer separation : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical to isolate the desired N9 isomer from N7 byproducts .
Yield optimization requires precise stoichiometry of alkylating agents and inert atmosphere conditions to prevent hydrolysis .
Q. How is the structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:
- Single crystals are grown via slow evaporation from deuterochloroform.
- Refinement using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and torsional parameters, confirming substituent positions .
Complementary techniques include: - NMR spectroscopy : 1H and 13C NMR verify substitution patterns (e.g., methyl and isopropyl groups).
- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic clusters .
Advanced Research Questions
Q. What challenges arise in regioselective alkylation of purine derivatives, and how are they addressed?
Purines exhibit multiple reactive sites (N7, N9), leading to isomer formation. Key challenges include:
- Competitive alkylation : Steric hindrance from the 8-methyl group may favor N9 substitution, but N7 byproducts persist .
- Mitigation strategies :
- Temperature modulation : Lower temperatures (e.g., -78 °C) in lithiation steps improve regioselectivity, as shown in LDA-mediated reactions for similar compounds .
- Protecting groups : Use of SEM ([2-(trimethylsilyl)ethoxy]methyl) groups blocks undesired positions during synthesis .
Post-reaction purification via flash chromatography or HPLC is often required .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The 2,6-dichloro groups act as leaving sites for nucleophilic substitution or Suzuki-Miyaura cross-coupling. However:
- Steric effects : The 8-methyl and 9-isopropyl groups hinder access to the C2 and C6 positions, reducing reaction rates.
- Electronic effects : Electron-withdrawing chlorine atoms activate the purine ring for aryl coupling but may require palladium catalysts with bulky ligands (e.g., XPhos) to accommodate steric bulk .
Case studies on analogous compounds show that microwave-assisted synthesis can enhance coupling efficiency under high-pressure conditions .
Q. What analytical methods are recommended for detecting trace impurities or degradation products?
Advanced hyphenated techniques are essential:
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve isomers and detect low-abundance impurities (<0.1%) .
- Tandem MS/MS : Fragmentation patterns differentiate degradation products (e.g., dechlorinated or oxidized species) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and identifies decomposition thresholds (>425 K) .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data on enzyme inhibition?
Contradictory results may arise from assay conditions or impurity profiles. Best practices include:
- Standardized assays : Use recombinant enzymes (e.g., kinases or phosphodiesterases) under controlled buffer conditions (pH 7.4, 25 mM Mg2+) .
- Batch validation : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects .
For example, a 2025 study found that residual DMSO (>0.1%) in samples artificially inflated inhibition rates by 15–20% in kinase assays .
Q. Methodological Recommendations
Optimal crystallization protocols for X-ray-quality crystals
- Solvent screening : Test chloroform, ethyl acetate, and ether mixtures. Slow evaporation at 277 K promotes crystal growth .
- Seeding : Use microcrystals from prior batches to induce nucleation.
- Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .
Strategies for enhancing aqueous solubility in biological assays
Properties
IUPAC Name |
2,6-dichloro-8-methyl-9-propan-2-ylpurine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPSBRBADZWAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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